2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE is a heterocyclic compound that features a fused furan and pyrazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions often require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of eco-friendly methodologies, heterogeneous catalytic systems, and ligand-free systems . Techniques such as ultrasound and microwave-assisted reactions can also be employed to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events . The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-b]pyridine: This compound shares a similar pyrazole ring system and is studied for its biological activities.
Pyrazolo[3,4-d]pyrimidine: Another related compound with potential medicinal applications.
1H-furo[2,3-c]pyrazole-4-amines: These compounds have a similar fused ring structure and are synthesized using similar methods.
Uniqueness
4,6-DIHYDRO-1H-FURO[3,4-C]PYRAZOL-3-AMINE is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1515268-13-9 |
---|---|
Molekularformel |
C5H7N3O |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
4,6-dihydro-1H-furo[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C5H7N3O/c6-5-3-1-9-2-4(3)7-8-5/h1-2H2,(H3,6,7,8) |
InChI-Schlüssel |
QLUQXGGDVMPTPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CO1)NN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.